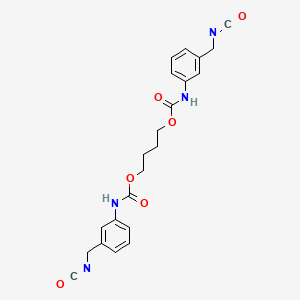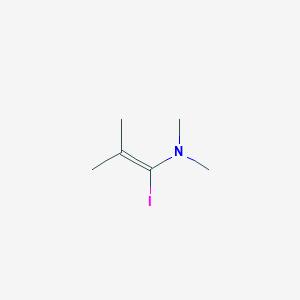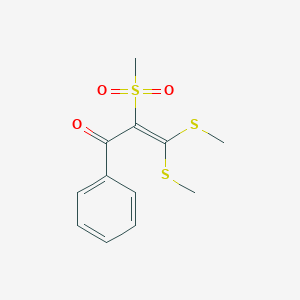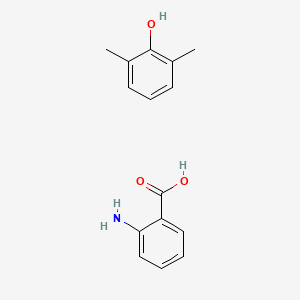![molecular formula C4H11N2O3PS B14482842 N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea CAS No. 67549-89-7](/img/structure/B14482842.png)
N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea is an organophosphorus compound that contains both phosphorus and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea typically involves the reaction of thiourea with a phosphorylating agent. One common method is the reaction of thiourea with bis(hydroxymethyl)phosphine oxide under controlled conditions. The reaction is usually carried out in an aqueous medium at ambient temperature, allowing for the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea involves its interaction with specific molecular targets. The compound can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog without the phosphoryl group.
Bis(hydroxymethyl)phosphine oxide: Lacks the thiourea moiety.
N,N’-Bis(hydroxymethyl)thiourea: Contains two hydroxymethyl groups but no phosphoryl group.
Uniqueness
N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea is unique due to the presence of both phosphoryl and thiourea groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
67549-89-7 |
|---|---|
Molecular Formula |
C4H11N2O3PS |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
bis(hydroxymethyl)phosphorylmethylthiourea |
InChI |
InChI=1S/C4H11N2O3PS/c5-4(11)6-1-10(9,2-7)3-8/h7-8H,1-3H2,(H3,5,6,11) |
InChI Key |
QLQYAXONBURWFP-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=S)N)P(=O)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


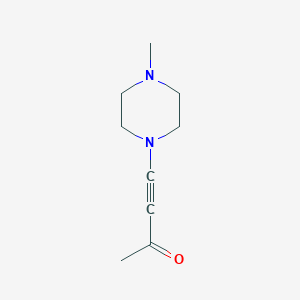
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
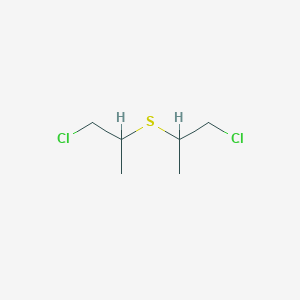
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
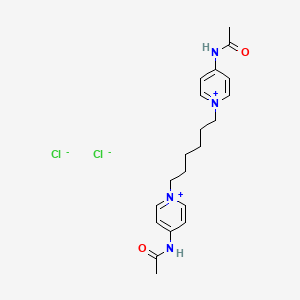
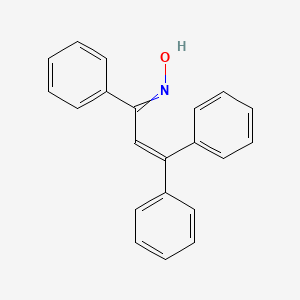

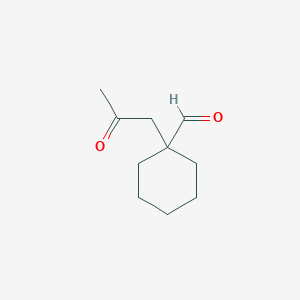
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
